molecular formula C19H23FN2O5S B2717299 N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide CAS No. 1040644-49-2

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide

Cat. No.: B2717299
CAS No.: 1040644-49-2
M. Wt: 410.46
InChI Key: ABQKSVFCCNJVQV-UHFFFAOYSA-N
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Description

The compound N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A 2-hydroxypropoxy linker connecting two aromatic rings.
  • A methylsulfonamido group attached to a 4-fluorophenyl moiety.
  • N-methylacetamide substituents on both phenyl rings.

Properties

IUPAC Name

N-[4-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropoxy]phenyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S/c1-14(23)21(2)16-8-10-19(11-9-16)27-13-18(24)12-22(28(3,25)26)17-6-4-15(20)5-7-17/h4-11,18,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKSVFCCNJVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide, known by its CAS number 1226435-26-2, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent research findings.

The molecular formula of this compound is C19H24FN3O6S2C_{19}H_{24}FN_{3}O_{6}S_{2}, with a molecular weight of 473.5 g/mol. The structure includes a fluorophenyl group, a methylsulfonamide moiety, and a hydroxypropoxy chain, contributing to its biological activity.

PropertyValue
Molecular FormulaC19H24FN3O6S2
Molecular Weight473.5 g/mol
Boiling PointN/A
Melting PointN/A

Research indicates that this compound acts as an inhibitor of various signaling pathways, particularly the Wnt/Frizzled pathway. Dysregulation of this pathway is implicated in several diseases, including cancer and metabolic disorders . The compound's ability to modulate this pathway suggests potential therapeutic applications in treating such conditions.

Pharmacological Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on specific receptor interactions. For instance, it has been shown to interfere with the binding of ligands to human serotonin receptors, indicating potential use in psychiatric disorders .
  • In Vivo Studies : Animal studies have revealed that the compound can affect behavior related to serotonin receptor modulation. For example, it reduced hyperactivity in rodent models induced by NMDA receptor antagonists, suggesting an antipsychotic-like effect .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a study involving rats, administration of the compound resulted in improved symptoms associated with anxiety and depression models. The compound's oral bioavailability was noted to be over 42%, making it a candidate for further clinical development .
  • Case Study 2 : Another study explored its effects on metabolic syndrome parameters in diabetic mice. The results indicated that the compound could significantly lower blood glucose levels and improve insulin sensitivity, further supporting its role in metabolic disease management .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

  • Absorption : Demonstrated good oral bioavailability.
  • Distribution : Exhibits favorable distribution characteristics due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via renal pathways.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide exhibit significant antimicrobial activities. For instance, derivatives of phenylacetamides have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that modifications in the structure can enhance their efficacy against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study exploring N-aryl derivatives demonstrated substantial growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The synthetic routes often include sulfonamide formation and subsequent acetamide coupling reactions. The ability to modify functional groups on the phenyl rings allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .

Case Study 1: Antitubercular Activity

A series of phenylacetamide derivatives were synthesized and tested for their antitubercular activity against M. tuberculosis. The most potent derivative displayed an MIC of 4 μg/mL, indicating strong activity against both sensitive and resistant strains. This case study underscores the relevance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Anticancer Efficacy

In another study, a novel series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for anticancer properties. One compound showed significant activity against multiple cancer cell lines, suggesting that similar modifications to this compound could yield effective anticancer agents .

Comparison with Similar Compounds

Structural Analogues from

describes three fluorophenoxy acetamide derivatives synthesized via bromoacetyl bromide and amine coupling (Methods B and C):

Compound Name (ID) Molecular Formula Yield (%) Melting Point (°C) Rf Value Key Features
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) C₁₆H₂₁FNO₃ 82 75 0.32 n-Butyl chain; high yield
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) C₁₅H₂₀FNO₄ 54 84 0.28 Hydroxyalkyl substituent; moderate yield
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) C₂₀H₂₇FNO₅ 51 74 0.65 Branched ester; lower yield

Comparison with Target Compound :

  • Structural Differences: The target compound replaces the butyryl-fluorophenoxy group with a methylsulfonamido-fluorophenyl moiety and introduces a 2-hydroxypropoxy linker.
  • Synthetic Efficiency : Yields for analogs 30–32 (51–82%) suggest that steric hindrance or polar substituents (e.g., hydroxy groups in 31) reduce reaction efficiency. The target compound’s synthesis may face similar challenges.

Sulfonamide-Containing Analogs

a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Molecular Formula : C₉H₉ClN₂O₅S.
  • Key Features : Chloro and nitro substituents on the phenyl ring; methylsulfonyl and acetamide groups.
  • Synthesis : Prepared via acetic anhydride reflux with N-(4-chloro-2-nitrophenyl)methanesulfonamide (42% yield) .
  • Crystallography : Exhibits intermolecular hydrogen bonding (C–H⋯O), influencing solid-state stability .

Comparison :

  • The target compound replaces chloro and nitro groups with 4-fluorophenyl and hydroxypropoxy moieties, likely enhancing solubility and reducing toxicity.
b) Compound 46 (): Benzofuran Derivative
  • Structure : 4-(N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2-fluorophenylboronic acid.
  • Yield : 42% via Suzuki-Miyaura coupling .
  • 1H NMR : δ 7.96–7.15 (aromatic protons), 3.43 (s, CH₃), 2.96 (s, CH₃) .

Comparison :

  • The benzofuran core in compound 46 introduces planar aromaticity , contrasting with the target’s flexible hydroxypropoxy linker. Lower yield (42%) reflects the complexity of boronic acid coupling.

Acetamide Derivatives with Aromatic Sulfonamides

a) N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()
  • Structure : Combines acetamide, sulfonamide, and chlorophenyl groups.
  • Relevance : Highlights the prevalence of sulfonamide-acetamide hybrids in medicinal chemistry.
b) N-(4-Hydroxyphenyl)acetamide ()
  • Simpler Analog : Basic acetamide structure with a hydroxy group.
  • Applications : Widely studied as a precursor for heterocycles (e.g., piperazinediones) .

Q & A

Q. How can the synthesis of N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide be optimized for higher yield and purity?

Methodological Answer :

  • Reaction Optimization : Use reflux conditions with acetic anhydride as both solvent and acylating agent. For example, heating the sulfonamide precursor (e.g., N-(4-fluorophenyl)methanesulfonamide) with acetic anhydride at 110–120°C for 30–60 minutes under inert gas (N₂/Ar) improves acetylation efficiency .
  • Purification : Employ slow evaporation of ethanolic solutions for crystallization, which enhances purity by removing unreacted starting materials. Centrifugation or vacuum filtration can isolate solids, followed by washing with cold water .
  • Yield Improvement : Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) to drive reactions to completion .

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify key signals, such as the singlet for the methyl group in N-methylacetamide (~δ 2.8–3.1 ppm), the hydroxypropoxy proton (δ 4.0–4.5 ppm), and aromatic protons from the 4-fluorophenyl group (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~δ 170–175 ppm and sulfonamide sulfur (SO₂) at ~δ 40–45 ppm .
  • Mass Spectrometry (LC-MS/ESI) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and compare with calculated values. For example, a compound with molecular formula C₂₀H₂₄FN₂O₅S should show an [M+H]⁺ peak at m/z 423.5 .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and sulfonamide groups) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Assay Validation :
    • Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to confirm activity. For example, if antimicrobial activity is reported, validate via both broth microdilution (MIC) and time-kill curve assays .
    • Control for compound stability: Perform HPLC analysis pre- and post-assay to rule out degradation (e.g., hydrolysis of the acetamide group in aqueous media) .
  • Data Normalization : Compare results against standard references (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability in compound purity .

Q. What strategies are effective for studying the in vitro pharmacokinetic properties of this compound?

Methodological Answer :

  • Metabolic Stability :
    • Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Membrane Permeability :
    • Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp > 1 × 10⁻⁶ cm/s suggests favorable intestinal absorption .
  • Plasma Protein Binding :
    • Employ equilibrium dialysis or ultrafiltration to determine the fraction unbound (fu). High binding (>90%) may limit bioavailability .

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